molecular formula C5H8F6N2 B3051421 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- CAS No. 336-33-4

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-

Cat. No.: B3051421
CAS No.: 336-33-4
M. Wt: 210.12 g/mol
InChI Key: DNIHCWXRAGDDBO-UHFFFAOYSA-N
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Description

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- is a fluorinated diamine with the molecular formula C5H8F6N2. This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- typically involves the fluorination of pentanediamine derivatives. One common method includes the reaction of 1,5-diaminopentane with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated amides, nitriles, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways and the alteration of molecular structures, resulting in desired chemical or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- is unique due to its high fluorine content, which imparts exceptional chemical stability, resistance to oxidation, and enhanced reactivity. These properties make it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoropentane-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F6N2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h1-2,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIHCWXRAGDDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CN)(F)F)(F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330243
Record name 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-33-4
Record name 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Reactant of Route 2
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Reactant of Route 3
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Reactant of Route 4
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Reactant of Route 5
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-
Reactant of Route 6
1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-

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